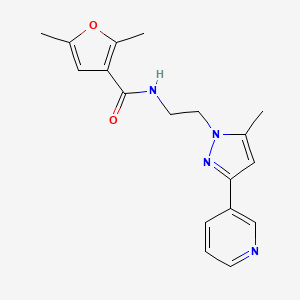
4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O4 . It is a pale-yellow to yellow-brown solid and is used as a semi-flexible linker useful for PROTAC development .
Molecular Structure Analysis
The molecular structure of “4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” can be represented by the InChI code: 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) . The molecular weight of the compound is 230.26 .Physical And Chemical Properties Analysis
“4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 230.26 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Novel Piperazine Derivatives as Inhibitors
A study by Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase 1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, leading to the identification of the fluorine substituted tert-butoxycarbonyl group. The compound they developed exhibited potent inhibitory activities in enzyme-assay and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Molecular Structure Studies
Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate. The study provided insights into bond lengths and angles typical for piperazine-carboxylate, contributing to the understanding of its structural properties (Mamat, Flemming, & Köckerling, 2012).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. The compound showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).
Synthesis and Characterization of N-Boc Piperazine Derivatives
Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using spectroscopic studies and X-ray diffraction analysis. They also investigated the antibacterial and antifungal activities of these compounds against several microorganisms (Kulkarni et al., 2016).
Piperazine-2,5-diones from N-Protected α-Amino Acids
Nikulnikov et al. (2010) explored the preparation of diastereomerically pure, racemic piperazine-2,5-diones from various N-tert-butoxycarbonyl-protected α-amino acids. They discussed the formation of a single diastereomer and confirmed the stereochemistry of the products (Nikulnikov et al., 2010).
Corrosion Inhibition for Carbon Steel
Praveen et al. (2021) focused on the synthesis and anticorrosive activity of novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment. Their study highlighted the compound's effective protection against corrosion and its strong and spontaneous adsorption on metal surfaces (Praveen et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been implicated in the regulation of protein homeostasis networks . These networks are crucial for maintaining cellular health and productivity .
Mode of Action
It’s possible that it interacts with its targets to modulate protein homeostasis, similar to related compounds .
Biochemical Pathways
It may be involved in the regulation of protein homeostasis networks .
Result of Action
Based on its potential role in protein homeostasis, it may influence the health and productivity of cells .
Safety and Hazards
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHOTDSIJXUMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
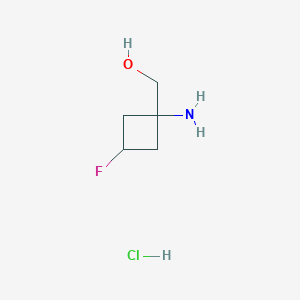
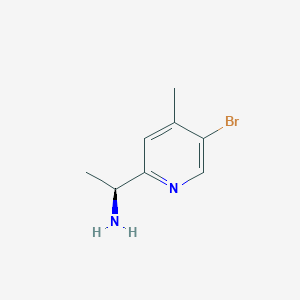
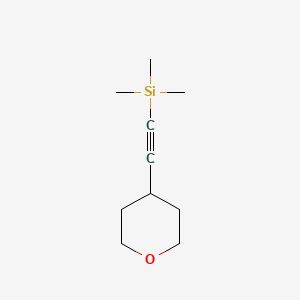
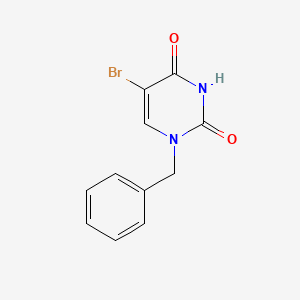
![Diethyl 2-[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]malonate](/img/structure/B2403513.png)

![(2E)-3-[5-(2,4,5-trichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2403517.png)
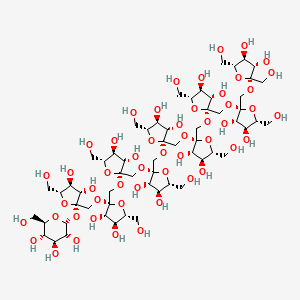
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)
